ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoimidazole core, a thiazole ring, and an ethyl carbamate group, indicating possible bioactivity and versatile reactivity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for two equivalent tautomeric forms, which may contribute to its broad range of interactions .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods may involve optimizing the synthetic route to maximize yield and reduce production costs. Catalysts and automated systems could be employed to ensure consistency and efficiency in large-scale production. Additionally, solvent choice and reaction temperature are critical parameters optimized during the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can involve halogenation or nitration, with reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of functional groups like halides or nitro groups, enhancing reactivity and utility in further reactions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules, including potential pharmaceuticals and agrochemicals. Biology: Studied for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties. Medicine: Investigated for therapeutic applications, possibly as a drug candidate targeting specific biochemical pathways. Industry: Applied in material science, possibly in the development of new polymers or catalysts.
Comparison with Similar Compounds
Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)carbamate
Uniqueness: Ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to the specific combination of the benzoimidazole and thiazole rings, which might confer unique properties not present in similar compounds. Its potential bioactivity and diverse applications make it a compound of significant interest in scientific research.
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Properties
IUPAC Name |
ethyl N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-17(24)20-15-18-11(10-26-15)9-14(23)22-8-7-21-13-6-4-3-5-12(13)19-16(21)22/h3-6,10H,2,7-9H2,1H3,(H,18,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEJTGGPXOCNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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